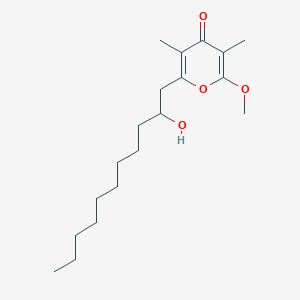
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring substituted with hydroxyundecyl, methoxy, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the pyran ring. The hydroxyundecyl side chain is introduced through a series of reactions involving the protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyran ring structure may also play a role in its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyundecyl)-3,5-dimethyl-4H-pyran-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-3,5-dimethyl-4H-pyran-4-one: Lacks the hydroxyundecyl side chain, which may influence its solubility and interaction with biological targets.
2-(2-Hydroxyundecyl)-4H-pyran-4-one: Lacks both the methoxy and dimethyl groups, which may alter its chemical and biological properties.
Uniqueness
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is unique due to the combination of its functional groups and the pyran ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propriétés
Numéro CAS |
922172-19-8 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-(2-hydroxyundecyl)-6-methoxy-3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-16(20)13-17-14(2)18(21)15(3)19(22-4)23-17/h16,20H,5-13H2,1-4H3 |
Clé InChI |
KVKMYMLFZIFPFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC1=C(C(=O)C(=C(O1)OC)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
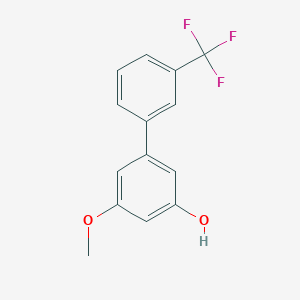
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
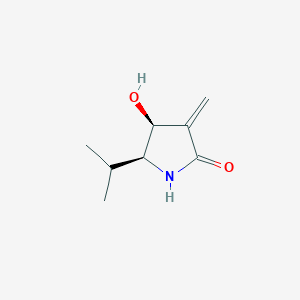
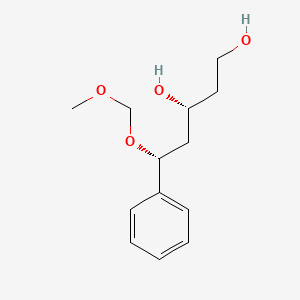
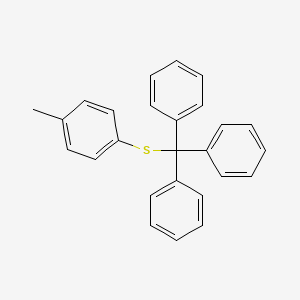
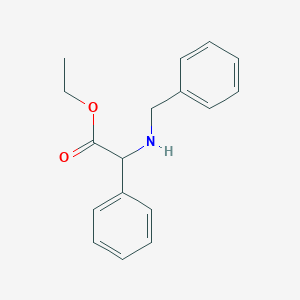

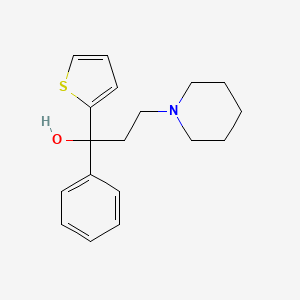

![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
